Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate

Descripción general

Descripción

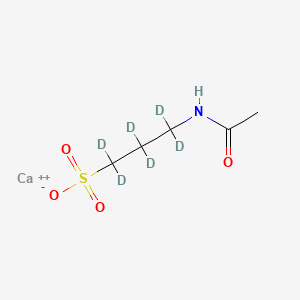

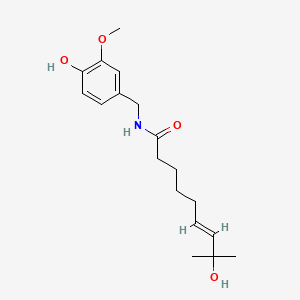

Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate is a chemical compound with the molecular formula C5H10CaNO4S+ and a molecular weight of 412.55 . This compound is of interest for the treatment of alcoholism.

Molecular Structure Analysis

The molecular structure analysis of this compound would require detailed spectroscopic data such as NMR, IR, or X-ray crystallography. Unfortunately, such detailed data is not available in the search results .Chemical Reactions Analysis

The specific chemical reactions involving Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate are not provided in the search results. For detailed reaction mechanisms and conditions, it is recommended to refer to scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C5H10CaNO4S+) and molecular weight (412.55) . Additional properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results .Aplicaciones Científicas De Investigación

Unfortunately, specific applications are not readily available from the search results. For a more comprehensive analysis, it would be best to refer to scientific literature or databases that specialize in this field.

Here’s a brief overview of what we know about Acamprosate-d12 Calcium (dipropyl-d12):

Chemical Properties

Acamprosate-d12 Calcium (dipropyl-d12) has the molecular formula 2 (C5H4D6NO4S-)•Ca2+ and a molecular weight of 2186.244008 . It’s also known as Calcium Acetylhomotaurinate-d12 (dipropyl-d12) .

Pharmaceutical Research

This compound finds its primary applications in the fields of pharmaceutical research and development . It’s often used as a reference material for highly accurate and reliable data analysis .

Study of Metabolic Processes

Acamprosate-d12 Calcium (dipropyl-d12) is used in the study of metabolic processes . This could involve investigating how the compound is absorbed, distributed, metabolized, and excreted in the body.

Biochemical Pathways

This compound is also used in studying biochemical pathways . This could involve understanding how the compound interacts with various biochemical processes in the body.

Neurology Research

It’s used in neurology research, particularly in the study of chemicals and analytical standards .

Alcohol Dependence Treatment

Calcium acamprosate is a well-established drug for the treatment of alcohol dependence . It’s thought to stabilize the chemical balance in the brain that would otherwise be disrupted by alcohol withdrawal .

Mecanismo De Acción

Target of Action

Acamprosate-d12 Calcium (dipropyl-d12), also known as Calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate, primarily targets the central nervous system (CNS). It aids in the restoration of normal glutaminergic neuron activity .

Mode of Action

Acamprosate is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA). It interacts with its targets, likely through effects on NMDA receptors and calcium channels . This interaction results in a reduction of alcohol intake in alcohol-dependent individuals .

Biochemical Pathways

The biochemical pathways affected by Acamprosate involve the glutaminergic neuron activity in the CNS. The drug’s interaction with NMDA receptors and calcium channels likely influences these pathways .

Pharmacokinetics

It is known to be a safe and well-tolerated drug for patients with alcohol dependency

Result of Action

The primary result of Acamprosate’s action is the reduction of alcohol intake in alcohol-dependent individuals. It improves the likelihood of alcohol abstinence .

Safety and Hazards

Propiedades

IUPAC Name |

calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S.Ca/c1-5(7)6-3-2-4-11(8,9)10;/h2-4H2,1H3,(H,6,7)(H,8,9,10);/q;+2/p-1/i2D2,3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEXQWVYZZXPJW-RYKMJATISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC(=O)C)C([2H])([2H])S(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10CaNO4S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)